N-[(3-METHOXYPHENYL)METHYL]-3-METHYL-1,2,4-THIADIAZOLE-5-CARBOXAMIDE
Description
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-3-methyl-1,2,4-thiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-8-14-12(18-15-8)11(16)13-7-9-4-3-5-10(6-9)17-2/h3-6H,7H2,1-2H3,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTVASYKYRINMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)C(=O)NCC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Methoxyphenyl)methyl]-3-methyl-1,2,4-thiadiazole-5-carboxamide typically involves the reaction of 3-methoxybenzylamine with 3-methyl-1,2,4-thiadiazole-5-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(3-Methoxyphenyl)methyl]-3-methyl-1,2,4-thiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted thiadiazole derivatives
Scientific Research Applications
N-[(3-Methoxyphenyl)methyl]-3-methyl-1,2,4-thiadiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[(3-Methoxyphenyl)methyl]-3-methyl-1,2,4-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Core Heterocycle Variations
The 1,2,4-thiadiazole core distinguishes the target compound from analogs with oxadiazole, isoxazole, or thiazole rings. Key comparisons include:
Key Findings :
- Sulfur vs.
- Electron-Withdrawing Groups : The 3-methoxyphenyl group in the target compound provides electron-donating effects, contrasting with the electron-withdrawing nitro or chloro groups in analogs (e.g., Compounds 20, 45). This may influence receptor binding kinetics.
Substituent and Linker Modifications
The 3-methoxyphenylmethyl group in the target compound is compared to other aryl/heteroaryl substitutions:
Key Findings :
- Methoxy vs. Halogens : The methoxy group in the target compound may reduce toxicity compared to chlorinated analogs (e.g., Compound 50) but could limit target affinity.
- Thienyl vs.
Research Implications and Limitations
While structural analogs from highlight trends in heterocyclic drug design, the absence of explicit data for the target compound necessitates caution. The SHELX software () is critical for crystallographic studies of such molecules, enabling precise structural validation . Future work should prioritize:
- In vitro assays to compare the target compound’s potency against oxadiazole/thiazole analogs.
- Computational modeling to assess binding interactions with therapeutic targets (e.g., viral proteases, kinases).
Biological Activity
N-[(3-Methoxyphenyl)methyl]-3-methyl-1,2,4-thiadiazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of oncology. This article reviews the synthesis, biological activity, and underlying mechanisms of action of this compound, supported by relevant case studies and research findings.
1. Chemical Structure and Properties
The compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of the methoxyphenyl group is significant as it influences the compound's interaction with biological targets.
Chemical Formula : CHNOS
2. Synthesis
The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with carbonyl compounds followed by cyclization to form the thiadiazole ring. Various synthetic routes have been explored to optimize yield and purity.
3.1 Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. Research indicates that compounds with a methoxyphenyl substituent exhibit significant cytotoxic effects against various cancer cell lines.
- Cell Lines Tested : MCF-7 (breast cancer), MDA-MB-231 (triple-negative breast cancer), and human skin fibroblasts.
- Findings :
The mechanism by which these thiadiazole derivatives exert their anticancer effects often involves:
- Inhibition of Cell Proliferation : Compounds disrupt DNA synthesis as evidenced by reduced [^3H]-thymidine incorporation in treated cells (Table 1).
| Compound | Cell Line | IC (µM) | Viability (%) at 100 µM |
|---|---|---|---|
| N-(3-Methoxyphenyl)methyl derivative | MCF-7 | 6.6 | 40.30 ± 2 |
| Similar Thiadiazole | MDA-MB-231 | Not specified | 33.86 ± 2 |
4. Case Studies
Several studies have documented the efficacy of thiadiazole derivatives in preclinical models:
- Study on Anticancer Properties : A series of thiadiazole derivatives were synthesized and tested against MCF-7 and MDA-MB-231 cell lines, demonstrating significant cytotoxicity correlated with specific substituents on the phenyl ring .
- Mechanistic Insights : Investigations into apoptosis pathways revealed that compounds induce programmed cell death through mitochondrial pathways involving Bcl-2 family proteins .
5. Conclusion
This compound represents a promising candidate for further development as an anticancer agent. Its biological activity appears to be closely linked to its chemical structure, particularly the positioning and nature of substituents on the thiadiazole ring.
Q & A
Basic Research Questions
Q. What are the key structural features of N-[(3-methoxyphenyl)methyl]-3-methyl-1,2,4-thiadiazole-5-carboxamide, and how do they influence its reactivity?
- Answer : The compound contains a 1,2,4-thiadiazole core substituted with a methyl group at position 3 and a carboxamide group at position 4. The 3-methoxybenzyl moiety attached to the carboxamide nitrogen introduces steric and electronic effects. The sulfur atom in the thiadiazole ring enhances electrophilicity, while the methoxy group on the phenyl ring modulates solubility and hydrogen-bonding potential. Structural analogs (e.g., ) suggest that methoxy groups improve bioavailability by altering lipophilicity. Characterization via and NMR (as in ) is critical for confirming regiochemistry.
Q. What synthetic routes are commonly employed to prepare 1,2,4-thiadiazole carboxamides?
- Answer : Synthesis typically involves cyclization of thiosemicarbazides or coupling reactions. For example:
- Step 1 : React N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamide with N-phenylhydrazinecarboxamide in acetonitrile under reflux (1–3 min) to form intermediates ().
- Step 2 : Cyclize intermediates in DMF with iodine and triethylamine to yield the thiadiazole ring.
- Step 3 : Alkylate the carboxamide nitrogen with 3-methoxybenzyl chloride.
Purification via column chromatography and validation by spectroscopy (NMR, IR) is essential.
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield in thiadiazole carboxamide synthesis?
- Answer : Key factors include:
- Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance cyclization efficiency ().
- Catalysts : Triethylamine or KCO aids deprotonation ().
- Temperature : Reflux conditions (80–100°C) are optimal for cyclization ().
- Table :
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | DMF | 15–20% |
| Catalyst | Triethylamine | 10–12% |
| Reaction Time | 2–3 hours | 8–10% |
| Experimental design should use factorial analysis to identify interactions between variables. |
Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer) for this compound be resolved?
- Answer : Discrepancies may arise from assay conditions (e.g., cell lines, concentrations) or impurities. Strategies:
- Dose-response profiling : Test across a wide concentration range (1 nM–100 µM).
- Target validation : Use CRISPR/Cas9 knockout models to confirm specificity ().
- Structural analogs : Compare with compounds like N-(3-chlorophenyl)-1,2,4-thiadiazole derivatives () to isolate substituent effects.
- Mechanistic studies : Conduct SPR or ITC to quantify binding affinities for suspected targets (e.g., kinases, GPCRs).
Q. What computational methods predict the compound’s interactions with biological targets?
- Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger to model binding to targets like thrombin or viral proteases ().
- DFT studies : Calculate electron density maps (as in ) to identify reactive sites (e.g., thiadiazole sulfur).
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (GROMACS/AMBER).
- QSAR models : Train on datasets of thiadiazole derivatives () to correlate substituents with activity.
Q. How can spectroscopic and crystallographic data resolve ambiguities in the compound’s structure?
- Answer :
- X-ray crystallography : Resolve bond lengths/angles (e.g., C–S in thiadiazole: ~1.67 Å) to confirm regiochemistry ().
- NMR : signals at δ 165–170 ppm confirm carboxamide carbonyls ().
- Table :
| Technique | Key Data | Structural Insight |
|---|---|---|
| X-ray | Space group, R-factor | Absolute configuration |
| NMR | Integration of CH | Methyl substitution site |
| IR | C=O stretch (~1680 cm⁻¹) | Carboxamide confirmation |
| Combine with elemental analysis for purity validation. |
Methodological Notes
- Data Synthesis : Cross-referenced synthesis protocols (), structural analogs (), and computational frameworks ().
- Contradictions : Addressed variability in biological data through multi-parametric experimental design (Question 4).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
